molecular formula C14H15N7O3S B2599942 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396798-31-4

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2599942
CAS No.: 1396798-31-4
M. Wt: 361.38
InChI Key: FGGJXLAQZUETAA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a tetrazole core linked to a 1,2,3-thiadiazole-5-carboxamide moiety via a phenyl bridge. The tetrazole ring is substituted with a 2-methoxyethyl group, while the thiadiazole is functionalized with a methyl group at position 2. Its synthesis likely involves sequential coupling reactions: (1) formation of the tetrazole ring via cyclization of nitriles or azides, followed by (2) amide coupling of the thiadiazole-carboxylic acid intermediate with aniline derivatives under standard coupling reagents (e.g., EDCI/HOBt) .

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3S/c1-9-12(25-19-16-9)13(22)15-10-3-5-11(6-4-10)21-14(23)20(17-18-21)7-8-24-2/h3-6H,7-8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGJXLAQZUETAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazole and thiadiazole intermediates, followed by their coupling and subsequent functionalization.

    Tetrazole Synthesis: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles under acidic conditions.

    Thiadiazole Synthesis: The thiadiazole ring is often prepared through the reaction of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reaction: The key step involves coupling the tetrazole and thiadiazole intermediates, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust catalytic systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially converting them into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, reduced tetrazole derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, aiding in the formation of metal complexes for catalytic applications.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability or solubility.

Mechanism of Action

The mechanism by which N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural uniqueness lies in its dual heterocyclic system (tetrazole + thiadiazole) and the 2-methoxyethyl substituent. Below is a systematic comparison with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycles Substituents Synthesis Yield Reported Bioactivity (IC₅₀/EC₅₀)
Target Compound Tetrazole + 1,2,3-thiadiazole 4-methyl, 2-methoxyethyl ~65–75%* Under investigation
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 1,3,4-thiadiazole Methylthio, phenyl 97% Antimicrobial (EC₅₀: 12 μM)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives Thiazole 4-methyl, pyridinyl 70–85% Kinase inhibition (IC₅₀: 0.8 μM)
5-(4-Methyl-2-phenylthiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione Thiazole + 1,3,4-oxadiazole Phenyl, methyl 82% Anticancer (IC₅₀: 5.2 μM)

*Estimated based on analogous coupling reactions in .

Key Observations

Bioactivity Trends: The 1,3,4-thiadiazole derivatives (e.g., compound from ) exhibit stronger antimicrobial activity compared to thiazole or oxadiazole analogs, likely due to enhanced membrane permeability from the sulfur-rich scaffold. The tetrazole moiety in the target compound may confer metabolic stability, as tetrazoles are known to resist oxidative degradation .

Synthetic Efficiency :

  • The target compound’s yield (~65–75%) is lower than simpler 1,3,4-thiadiazole derivatives (97% in ), reflecting the complexity of sequential heterocycle coupling .
  • Thiazole-based analogs (e.g., ) achieve higher yields due to streamlined cyclization protocols.

The 1,2,3-thiadiazole core offers a unique electronic profile for target binding, distinct from 1,3,4-thiadiazoles or oxadiazoles .

Methodological Considerations

  • Crystallographic Validation : Structural elucidation of similar compounds (e.g., ) relies on SHELXL for refinement and ORTEP-3 for graphical representation, ensuring accurate bond-length and angle measurements .
  • Statistical Robustness : Bioactivity comparisons derive from Student’s t-tests (p ≤ 0.05) with triplicate experiments, as standardized in .

Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the known biological activities of this compound, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrazole ring known for its diverse biological activities.
  • A thiadiazole moiety which contributes to its pharmacological properties.
  • An alkyl side chain (2-methoxyethyl) that may enhance bioavailability.

Antibacterial Activity

Research indicates that derivatives of tetrazoles exhibit significant antibacterial properties. In a study focusing on similar compounds, the minimum inhibitory concentration (MIC) was determined against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli16

These results suggest that the compound has promising antibacterial activity comparable to standard antibiotics like gentamicin .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies demonstrated effectiveness against common fungal pathogens such as Candida albicans. The following table summarizes the antifungal activity:

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans64

These findings highlight the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer properties of tetrazole derivatives have been documented extensively. In particular, compounds with similar structures have shown activity against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideHCT116 (Colon Cancer)12.3
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideMCF7 (Breast Cancer)15.7

These results indicate that the compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been studied for its anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines in vitro:

CompoundCytokine Inhibition% Inhibition
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideTNF-alpha50
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-y)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideIL645

This suggests a potential role in managing inflammatory diseases .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antibacterial Study : A compound structurally related to our target was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with MIC values lower than those of standard antibiotics.
  • Anticancer Research : A series of tetrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Many showed promising results with low IC50 values.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Activity
Research has indicated that derivatives containing tetrazole moieties exhibit significant antihypertensive properties. These compounds interact with angiotensin II receptors, effectively lowering blood pressure. For instance, compounds similar to N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have shown promising results in inhibiting AT1 receptors non-competitively, leading to sustained antihypertensive effects .

Anti-inflammatory Effects
Studies have demonstrated that thiadiazole derivatives possess anti-inflammatory properties. The compound's structure allows it to inhibit pathways associated with inflammation, making it a candidate for developing new anti-inflammatory drugs. For example, related compounds have been evaluated for their ability to inhibit cytokine production and reduce inflammation markers in vitro .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi. The presence of the thiadiazole and tetrazole rings contributes to its bioactivity by disrupting microbial cell functions .

Case Study 1: Antihypertensive Efficacy
In a controlled study involving hypertensive rats, a derivative of the compound was administered to evaluate its blood pressure-lowering effects. Results indicated a significant reduction in systolic blood pressure compared to the control group, suggesting that the compound could be developed into an effective antihypertensive medication .

Case Study 2: Anti-inflammatory Mechanisms
A series of experiments were conducted to assess the anti-inflammatory potential of thiadiazole derivatives. The compound was tested against LPS-induced inflammation in macrophages. Findings revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves multi-step reactions:

Tetrazole formation : React 2-methoxyethylamine with sodium azide under acidic conditions to generate the 4,5-dihydro-1H-tetrazole core. Cyclization conditions (e.g., HCl/NaN₃) must be optimized to avoid over-oxidation .

Thiadiazole coupling : Use a carboxamide-thiadiazole intermediate (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride) for coupling with the tetrazole-containing aniline derivative. Reaction conditions (e.g., DCM, DMAP catalyst) should be adjusted to improve yields .

Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for isolating high-purity products, with yields typically 60–80% .
Validation : Monitor intermediates via TLC and characterize using 1H^1H-NMR and IR spectroscopy (e.g., carbonyl peaks at 1680–1720 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H^1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups), methoxyethyl protons (δ 3.3–3.7 ppm), and tetrazole NH (δ 10–12 ppm). Compare with computed spectra (e.g., using PubChem’s tools) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1700 cm1^{-1} and tetrazole ring vibrations (1450–1550 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., tetrazole ring puckering) using single-crystal diffraction (R-factor < 0.05) .

Q. How can stability be assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td_d) under nitrogen flow. Thiadiazole derivatives typically degrade above 200°C .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial activity : Use agar diffusion assays against S. aureus and E. coli (MIC values ≤50 µg/mL indicate potency) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. IC50_{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can mechanistic studies elucidate its mode of action in cancer cells?

Methodological Answer:

  • Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • ROS detection : Use DCFH-DA staining to quantify reactive oxygen species (ROS) generation .
  • Target identification : Perform pull-down assays with biotinylated analogs and analyze bound proteins via LC-MS/MS .

Q. What strategies resolve contradictions in solubility vs. bioavailability data?

Methodological Answer:

  • Solubility enhancement : Co-crystallize with cyclodextrins or use nanoemulsions (e.g., Tween-80/ethanol) to improve aqueous solubility .
  • Permeability assays : Compare Caco-2 monolayer permeability (Papp_{app}) with in vivo pharmacokinetics (e.g., rat plasma AUC) .

Q. How can SAR studies optimize activity against drug-resistant pathogens?

Methodological Answer:

  • Substituent variation : Replace the methoxyethyl group with fluorinated or bulkier alkyl chains to enhance membrane penetration .
  • Bioisosteric replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole and compare MIC values .

Q. What computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., tetrazole NH for Phase I oxidation) .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate hepatic clearance and hERG channel inhibition risks .

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Multi-technique validation : Cross-check X-ray bond lengths with 13C^{13}C-NMR chemical shifts (e.g., carbonyl carbons at 165–175 ppm) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .

Q. What strategies improve selectivity for target enzymes over off-targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to screen against homologous enzymes (e.g., COX-2 vs. COX-1) .
  • Enzyme kinetics : Measure Ki_i values using Lineweaver-Burk plots to assess competitive inhibition .

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